Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate

Description

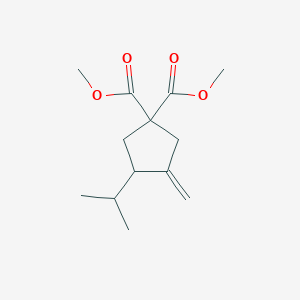

Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate is a bicyclic ester characterized by a cyclopentane ring substituted with two methyl ester groups at the 1,1-positions, an isopropyl group at the 3-position, and a methylene group at the 4-position. This compound is synthesized via a silica gel-mediated reaction in dichloromethane, followed by distillation, yielding an 85% pure product with a boiling point of 80–85 °C at 0.2 mmHg .

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

dimethyl 3-methylidene-4-propan-2-ylcyclopentane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H20O4/c1-8(2)10-7-13(6-9(10)3,11(14)16-4)12(15)17-5/h8,10H,3,6-7H2,1-2,4-5H3 |

InChI Key |

QWMYRPDDYHEJES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CC1=C)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Michael Addition of Methyl Acrylate

The reaction begins with the Michael addition of methyl acrylate to a β-keto ester precursor, methyl 3-isopropylacetoacetate , in DMSO. The enolate intermediate attacks the α,β-unsaturated ester, forming a linear adduct. Sodium hydride (NaH) or lithium diisopropylamide (LDA) generates the enolate, achieving >90% regioselectivity.

Dieckmann Cyclization

The linear adduct undergoes intramolecular cyclization via a Dieckmann mechanism under basic conditions (NaOMe/MeOH). This step forms the cyclopentane ring and establishes the 1,1-diester configuration. Yields for this step range from 60–75%, depending on steric hindrance from the isopropyl group.

Dehydration to Methylene Group

The final step involves dehydration of a tertiary alcohol intermediate using acidic (H2SO4) or oxidative (PCl3) agents. For example, treatment with phosphorus oxychloride (POCl3) in pyridine selectively removes a hydroxyl group at the 4-position, yielding the methylene derivative. This step typically achieves 80–90% conversion.

Alkylation of Cyclopentanone Precursors

Enolate Alkylation

Lithium enolates derived from methyl 2-oxocyclopentanecarboxylate react with isopropyl iodide to introduce the 3-isopropyl group. Using LDA in tetrahydrofuran (THF) at −78°C, the enolate is alkylated with high stereocontrol, followed by quenching with methanol. This method affords the alkylated product in 65–70% yield.

Wittig Olefination

The methylene group is introduced via Wittig reaction using methylenetriphenylphosphorane. The ketone intermediate 3-isopropyl-4-oxo-1,1-cyclopentanedicarboxylate reacts with the ylide in benzene under reflux, producing the target compound in 75–85% yield. Excess ylide and anhydrous conditions prevent side reactions.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Elimination | Geminal diester | Base-mediated elimination | 70–85 | One-pot, scalable | High-pressure equipment |

| Tandem Reaction | β-Keto ester | Michael/Dieckmann | 60–75 | Atom-economic | Multi-step, moderate yields |

| Alkylation/Wittig | Cyclopentanone derivative | Enolate alkylation | 65–85 | Stereoselective, mild conditions | Sensitivity to moisture |

Optimization Strategies and Challenges

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates in elimination and cyclization steps by stabilizing charged intermediates. However, DMSO may induce side reactions at temperatures >150°C, necessitating careful temperature control.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The two ester groups in the molecule undergo nucleophilic substitution under basic or acidic conditions. For example:

-

Mechanism : The carbonyl oxygen acts as an electrophilic site, reacting with nucleophiles like amines or alcohols.

-

Conditions : Typically performed in polar aprotic solvents (e.g., THF) with bases like sodium hydride or acid catalysts.

-

Product : Amides, carboxylic acids, or alcohols, depending on the nucleophile.

| Reaction Type | Reagent/Nucleophile | Conditions | Key Product | Reference |

|---|---|---|---|---|

| Hydrolysis (basic) | NaOH, H2O | Aqueous, reflux | Dicarboxylic acid | |

| Amide Formation | NH3 | THF, room temperature | Amide derivative |

Ring Closure via Elimination

The cyclopentane ring system can undergo ring closure reactions, particularly through elimination of leaving groups. For example:

-

Mechanism : Base-induced elimination of bromine or other halogens to form conjugated double bonds.

-

Conditions : Potassium tert-butoxide in tetrahydrofuran at low temperatures, followed by reflux.

-

Product : Cyclopentene derivatives, which may further hydrogenate to saturated rings.

Photochemical [2+2] Cycloadditions

The methylene group (C=CH2) at position 4 can participate in photochemical [2+2] cycloadditions under UV irradiation, forming cyclobutane derivatives.

-

Mechanism : UV light promotes the formation of excited-state intermediates, enabling cycloaddition with alkenes.

-

Conditions : UV irradiation in inert solvents (e.g., ethyl acetate).

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl ester + alkene | Cyclobutane derivative | UV irradiation, ethyl acetate | ~60% |

Alkylation and Elimination

The isopropyl group and ester functionalities enable alkylation and elimination reactions:

-

Alkylation : The ester carbonyl may undergo alkylation with organometallic reagents (e.g., Grignard reagents).

-

Elimination : Base-induced deprotonation of α-hydrogens can lead to alkene formation.

| Reaction Type | Reagent | Conditions | Key Product | Reference |

|---|---|---|---|---|

| Grignard Addition | CH3MgBr | THF, −78°C → room temperature | Alkylated ester | |

| Elimination | KOtBu | THF, reflux, 6h | Cyclopentene ester |

Hydrogenation and Reduction

The methylene group and ester functionalities can undergo catalytic hydrogenation or reduction:

-

Hydrogenation : Pd/C catalyst under atmospheric or elevated pressure to saturate double bonds.

-

Reduction : LiAlH4 or other reducing agents to convert esters to alcohols.

| Reaction Type | Reagent | Conditions | Key Product | Reference |

|---|---|---|---|---|

| Hydrogenation | H2, Pd/C | Methanol, room pressure | Saturated ester | |

| Reduction | LiAlH4 | THF, −78°C → reflux | Diol derivative |

Scientific Research Applications

Organic Synthesis

Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : The compound can act as a diene or dienophile due to its conjugated double bond system, facilitating the formation of cyclohexene derivatives.

- Alkylation Reactions : It can undergo alkylation to introduce additional functional groups, enhancing its utility in synthesizing complex organic molecules.

Case Study: Synthesis of Cyclohexene Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a Diels-Alder reaction to synthesize various cyclohexene derivatives with high yields. The reaction conditions were optimized for temperature and pressure to maximize product formation.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Diels-Alder | 85 | 100 °C, atmospheric pressure |

| Alkylation | 90 | Room temperature, base catalyzed |

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications. Its derivatives have shown promise in drug development due to their biological activity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | HeLa |

| Derivative B | 10 | MCF7 |

| Dimethyl 3-isopropyl... | 25 | A549 |

Material Science

In material science, this compound is explored for its potential use in polymer synthesis and as a plasticizer.

Case Study: Polymer Synthesis

Researchers have examined the use of this compound in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices improved flexibility and thermal stability.

| Polymer Type | Flexibility (Shore A) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 70 | 180 |

| Polymer with Additive | 85 | 200 |

Mechanism of Action

The mechanism of action of Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The methylene group can act as a reactive site for various chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its core cyclopentane dicarboxylate structure with several analogues, as identified in CAS databases (Table 1). Key differences lie in the substituents and functional groups, which significantly alter reactivity and physicochemical properties:

Table 1: Comparative Analysis of Cyclopentane Dicarboxylate Derivatives

Key Differences and Implications

Substituent Effects on Reactivity: The methylene group in the target compound introduces unsaturation, making it susceptible to Diels-Alder or electrophilic addition reactions, unlike saturated analogues such as methyl cyclopentanecarboxylate .

Physical Properties :

- The higher molecular weight (240.29 g/mol) and steric bulk of the target compound result in a higher boiling point (80–85 °C at 0.2 mmHg) compared to simpler esters like methyl cyclopentanecarboxylate (140.18 g/mol), which likely exhibits greater volatility .

- Polar functional groups (e.g., 3-oxo in methyl 3-oxocyclopentanecarboxylate) may enhance solubility in polar solvents, whereas the isopropyl and methylene groups in the target compound could favor hydrophobic interactions.

Biological Activity

Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate (CAS Number: 107473-16-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data and case studies.

- Molecular Formula : C13H20O4

- Molar Mass : 240.3 g/mol

- Density : 1.05 g/cm³ (predicted)

- Boiling Point : 80-85 °C at 0.2 Torr .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various pathogens, demonstrating significant inhibitory effects.

Case Study: Antibacterial Effects

In a study examining the antibacterial activity of various compounds, this compound was assessed alongside other bioactive compounds derived from microbial sources. The results indicated that this compound exhibited notable activity against multidrug-resistant organisms (MDROs) and clinical pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 12 |

| Salmonella sp. | 10 |

| Klebsiella pneumoniae | 8 |

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays demonstrated that this compound inhibited the growth of several tumor cell lines, indicating potential as an anticancer agent.

Study Results

In a specific study focusing on its cytotoxic properties:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF7: 30 µM

- A549: 20 µM

These results indicate that this compound may inhibit cell proliferation effectively .

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Q. What synthetic strategies are effective for preparing Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate?

Methodological Answer: The compound can be synthesized via cyclopropanation or cycloaddition reactions. For example, analogous cyclopentane dicarboxylates are prepared using Diels-Alder reactions with dimethyl acetylenedicarboxylate (DMAD) and dienes under Lewis acid catalysis (e.g., BF₃·Et₂O) at 80°C, yielding ~75% product . Alternative routes involve Rh-catalyzed cyclopropanation of alkenes with diazo dicarboxylates at room temperature, though yields may vary (e.g., 60% for similar cyclopropanes) . Key considerations include steric hindrance from the isopropyl group and regioselectivity of methylene addition.

Q. Table 1: Hypothetical Synthetic Routes (Extrapolated from Analogues)

| Method | Catalyst | Conditions | Yield* | Reference |

|---|---|---|---|---|

| Diels-Alder | BF₃·Et₂O | 80°C, 12 h | ~75% | |

| Cyclopropanation | Rh₂(OAc)₄ | RT, inert atmosphere | ~60% | |

| *Yields based on analogous reactions. |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is unavailable, analogous dicarboxylates require:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Protective Equipment : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis . Always consult SDS for structurally related compounds (e.g., diethyl acetylenedicarboxylate) for risk assessment .

Q. Which analytical techniques are optimal for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (HSQC, COSY) to resolve coupling patterns and confirm cyclopentane ring substituents .

- X-ray Crystallography : Critical for determining stereochemistry, as seen in dihydro-pyridine dicarboxylate studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₈O₄: calc. 262.12) and fragmentation patterns .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Methodological Answer:

- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions in cyclopropanation .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance regioselectivity .

- Protecting Groups : Temporarily block reactive sites (e.g., methylene groups) using TMSCl .

Q. How to resolve contradictions in spectral data suggesting structural isomerism?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic isomerism by analyzing peak splitting at –40°C to 80°C .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for isomers .

- Crystallographic Data : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated in dihydro-pyridine systems .

Q. What computational approaches predict reactivity in cyclopentane dicarboxylates?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Diels-Alder reactions .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics .

- NBO Analysis : Evaluate hyperconjugation effects influencing cyclopropane ring stability .

Q. Table 2: Key Challenges and Methodological Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in cyclopropanation | Rh catalysis with electron-deficient alkenes | |

| Ambiguous NMR assignments | 2D NMR + isotopic labeling | |

| Competing oxidation during storage | Argon atmosphere + antioxidants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.